Cas no 2384312-39-2 (3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid)

3-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bromo group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid moiety at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers in medicinal and synthetic chemistry.
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid structure
2384312-39-2 structure
商品名:3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS番号:2384312-39-2
MF:C6H7BrN2O2
メガワット:219.035980463028
CID:5613898
PubChem ID:165671725

3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2384312-39-2
    • 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
    • EN300-33325849
    • 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-ethyl-
    • インチ: 1S/C6H7BrN2O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H,10,11)
    • InChIKey: SBQPUGIOFGONHX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)O)N(CC)N=1

計算された属性

  • せいみつぶんしりょう: 217.96909g/mol
  • どういたいしつりょう: 217.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.79±0.1 g/cm3(Predicted)
  • ふってん: 360.8±27.0 °C(Predicted)
  • 酸性度係数(pKa): 2.81±0.10(Predicted)

3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33325849-0.5g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
2384312-39-2 95.0%
0.5g
$546.0 2025-03-18
Enamine
EN300-33325849-5.0g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
2384312-39-2 95.0%
5.0g
$2028.0 2025-03-18
Enamine
EN300-33325849-0.1g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
2384312-39-2 95.0%
0.1g
$241.0 2025-03-18
Enamine
EN300-33325849-1.0g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
2384312-39-2 95.0%
1.0g
$699.0 2025-03-18
1PlusChem
1P028UVG-100mg
3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
2384312-39-2 95%
100mg
$350.00 2024-05-22
Aaron
AR028V3S-1g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
2384312-39-2 95%
1g
$987.00 2025-02-17
1PlusChem
1P028UVG-2.5g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
2384312-39-2 95%
2.5g
$1756.00 2024-05-22
Aaron
AR028V3S-250mg
3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
2384312-39-2 95%
250mg
$503.00 2025-02-17
Enamine
EN300-33325849-0.05g
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
2384312-39-2 95.0%
0.05g
$162.0 2025-03-18
1PlusChem
1P028UVG-500mg
3-bromo-1-ethyl-1H-pyrazole-5-carboxylicacid
2384312-39-2 95%
500mg
$737.00 2024-05-22

3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid 関連文献

3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 2384312-39-2)

3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 2384312-39-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This pyrazole derivative is characterized by its unique molecular structure, which includes a bromine substituent and a carboxylic acid functional group. These features make it a versatile intermediate for synthesizing more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and crop protection.

The compound's CAS number 2384312-39-2 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory frameworks. Its systematic name, 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, reflects its IUPAC nomenclature, which is critical for accurate communication in scientific literature. The presence of the bromine atom enhances its reactivity, making it a valuable building block for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.

In recent years, the demand for pyrazole-based compounds has surged, driven by their role in developing kinase inhibitors and antibacterial agents. A common query among researchers is, "What are the synthetic routes for 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid?" Typically, this compound is synthesized through bromination of 1-ethyl-1H-pyrazole-5-carboxylic acid, followed by purification via recrystallization or chromatography. Its carboxylic acid group also allows for further derivatization, such as esterification or amide formation, expanding its utility in medicinal chemistry.

Another trending topic is the compound's stability and storage conditions. Users often search for "How to store 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid?" Proper storage in a cool, dry environment under inert atmosphere is recommended to prevent degradation. Additionally, its solubility in polar solvents like DMSO or methanol makes it suitable for various experimental setups. These practical insights are crucial for laboratories handling this compound.

From an industrial perspective, CAS No. 2384312-39-2 is gaining traction as a key intermediate in agrochemical formulations. Its structural motif aligns with the design of herbicides and pesticides, addressing global challenges in sustainable agriculture. Environmental compatibility and low toxicity profiles are frequently discussed, aligning with the growing emphasis on green chemistry principles.

In summary, 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 2384312-39-2) is a multifaceted compound with broad applications. Its synthesis, reactivity, and practical handling are subjects of ongoing research, reflecting its importance in advancing scientific and industrial innovation. As interest in heterocyclic chemistry continues to rise, this compound remains a focal point for future developments.

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